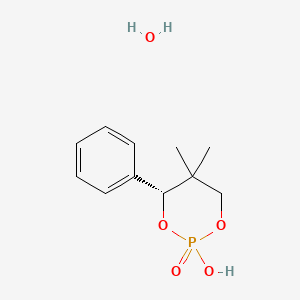

(R)-(-)-Phencyphos Hydrate

概要

説明

®-(-)-Phencyphos Hydrate is a chiral phosphine ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions. This compound is particularly valuable in the field of organic chemistry for its role in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

®-(-)-Phencyphos Hydrate can be synthesized through several methods. One common approach involves the reaction of a phosphine precursor with a chiral auxiliary under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran or dichloromethane and is carried out at low temperatures to maintain the integrity of the chiral center. The resulting product is then purified through recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-Phencyphos Hydrate often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is subjected to rigorous quality control measures to ensure its suitability for use in pharmaceutical and agrochemical applications.

化学反応の分析

Hydrate Formation and Crystallization

(R)-(-)-Phencyphos forms a stable hydrate when crystallized from water-methanol mixtures. Infrared (IR) spectroscopy confirms the presence of structural water, with characteristic peaks at 2350 cm⁻¹ attributed to CO₂ interactions . The hydrate’s crystalline structure facilitates enantiomeric resolution and co-crystallization with related phosphoric acids .

Resolution by Entrainment

This method exploits the differential solubility of enantiomers in a hydrated system:

-

Biasing : Optically pure (R)-phencyphos hydrate (0.5 mol) is dissolved in a racemic solution under heating.

-

Crystallization : Cooling induces supersaturation, yielding 1.0 mol of (R)-phencyphos hydrate crystals.

-

Racemate Addition : 1.0 mol of racemic phencyphos is added to the enriched mother liquor, followed by heating.

-

Alternating Cycles : Cooling now preferentially crystallizes the (S)-enantiomer, completing the cycle .

Critical parameters include precise temperature control to avoid premature crystallization and maintaining metastable supersaturation. Impurities accumulate after ~50 cycles, necessitating mother liquor replacement .

Co-Crystallization with Structural Analogues

(R)-(-)-Phencyphos hydrate incorporates structurally related phosphoric acids (4.2–4.8) into its lattice, forming solid solutions. Key data from co-crystallization experiments :

| Phosphoric Acid | ee of (R)-4.1 Hydrate (%) | Composition (% wt.) | ee of Co-Crystallized Acid (%) |

|---|---|---|---|

| 4.1 (Phencyphos) | 99.8 | 70.1 | - |

| 4.2 (Anicyphos) | 94.3 | 6.6 | 84.2 |

| 4.4 (Chlocyphos) | 89.1 | 7.2 | 76.5 |

-

Mechanism : The hydrate’s lattice accommodates analogues (30% wt. total) while retaining high enantiopurity (>99% ee for 4.1) .

-

Solvent Dependency : Co-crystallization efficiency drops in anhydrous methanol, underscoring the hydrate’s structural role .

Nucleation Inhibition Studies

Additives like racemic phosphoric acids (4.2–4.8) disrupt crystal growth, leading to finer (R)-phencyphos hydrate crystals. This is attributed to:

-

Blocked growth sites on crystal surfaces.

Analytical Methods

-

HPLC : Chiralpak QN-AX column with MeOH:AcOH 97:3 + NH₄OAc; retention times: 7.34 min ((S)-phencyphos), 8.44 min ((R)-phencyphos) .

-

IR Spectroscopy : Confirms hydrate formation and monitors CO₂ interactions .

Process Optimization Challenges

科学的研究の応用

Resolution of Racemic Compounds

One of the primary applications of (R)-(-)-Phencyphos hydrate is in the resolution of racemic mixtures. The hydrate form crystallizes as a conglomerate, which allows for effective separation of enantiomers through preferential crystallization techniques.

Preferential Crystallization Techniques

- Seeded Isothermal Preferential Crystallization (SIPC) : This method utilizes seeds of the desired enantiomer to facilitate crystallization from a racemic solution. Experiments have shown that using (R)-phencyphos hydrate seeds can lead to high enantiomeric excesses with minimal waste production .

- Auto-Seeded Polythermic Programmed Preferential Crystallization (AS3PC) : This technique involves controlling temperature variations to optimize the crystallization process, enhancing yield and purity .

Case Studies

- A study demonstrated the successful resolution of anhydrous phencyphos by forming hydrates in methanol-water mixtures, achieving yields up to 41% for each enantiomer . The process was noted for its low environmental impact due to the recyclability of solvents and minimal waste generation.

Catalytic Applications

This compound serves as a catalyst in several asymmetric synthesis reactions. Its chiral nature enhances selectivity in reactions such as:

- Oxo-Michael Reactions : The compound can be employed as a Brønsted acid catalyst for enantioselective reactions, demonstrating significant potential in organic synthesis .

- Polymerization Processes : Functionalized derivatives of phencyphos have been explored for their use in creating enantioselective polymer-supported catalysts, which could lead to advancements in materials science .

Material Science

The unique properties of this compound make it suitable for various applications in material science:

- Surface Functionalization : The compound can be attached to surfaces to create chiral environments conducive to selective interactions, which is beneficial in sensor technology and catalysis .

- Development of Chiral Materials : Research indicates that phencyphos derivatives can be used to synthesize materials with specific chiral properties, potentially leading to new applications in pharmaceuticals and nanotechnology .

Solubility and Crystallization Behavior

Understanding the solubility behavior of this compound is crucial for optimizing its applications:

- Solubility studies reveal that while phencyphos has limited solubility in common solvents, it exhibits improved solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), facilitating its use in various solvent systems for crystallization .

Tables

| Application Area | Technique/Method | Key Findings |

|---|---|---|

| Resolution of Racemic Compounds | SIPC | High enantiomeric excess with minimal waste |

| AS3PC | Enhanced yield through temperature control | |

| Catalysis | Oxo-Michael Reactions | Significant selectivity in asymmetric synthesis |

| Material Science | Surface Functionalization | Creation of chiral environments |

作用機序

The mechanism of action of ®-(-)-Phencyphos Hydrate involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. This is achieved through the formation of a chiral transition state, which stabilizes the desired enantiomer and lowers the activation energy for its formation.

類似化合物との比較

Similar Compounds

(S)-(+)-Phencyphos Hydrate: The enantiomer of ®-(-)-Phencyphos Hydrate, used in similar applications but induces the opposite enantioselectivity.

®-(-)-BINAP: Another chiral phosphine ligand with a similar structure but different steric and electronic properties.

®-(-)-DIPAMP: A chiral phosphine ligand used in asymmetric hydrogenation reactions.

Uniqueness

®-(-)-Phencyphos Hydrate is unique in its ability to provide high enantioselectivity in a wide range of catalytic reactions. Its specific chiral environment and electronic properties make it particularly effective in the synthesis of enantiomerically pure compounds. Compared to other chiral phosphine ligands, ®-(-)-Phencyphos Hydrate offers a balance of steric and electronic effects that enhance its performance in asymmetric catalysis.

生物活性

(R)-(-)-Phencyphos hydrate is a chiral compound primarily used in the resolution of racemic mixtures and as a resolving agent in organic synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is derived from phencyphos, a compound known for its ability to resolve racemic compounds through crystallization. The hydrate form is particularly significant due to its stability and solubility characteristics, which are critical in various applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with biological receptors and enzymes. It acts as a resolving agent that can influence the stereochemistry of reactions involving chiral substrates. The specific mechanisms include:

- Enzyme Inhibition : (R)-(-)-Phencyphos has been shown to inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : Its chiral nature allows it to selectively bind to specific receptors, potentially leading to varied physiological responses depending on the enantiomer.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Properties : Studies have demonstrated that it can reduce inflammation markers in vitro.

- Analgesic Effects : Preliminary data suggest potential pain-relieving properties, though further clinical studies are required to confirm efficacy.

- Neuroprotective Effects : There is emerging evidence that (R)-(-)-Phencyphos may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Resolution of Racemic Compounds : A study demonstrated the effective resolution of racemic phencyphos through crystallization, yielding optically pure enantiomers with high purity levels. The process utilized various solvents and conditions to optimize yields .

- Hydration Behavior : Research on the hydration and dehydration dynamics of phencyphos indicated that while the racemic form is resistant to hydration, the enantiopure forms exhibit distinct hydration behaviors. This property is crucial for understanding its stability and biological activity under physiological conditions .

- Pharmacodynamics Studies : A detailed pharmacodynamics study revealed that (R)-(-)-Phencyphos interacts with specific metabolic pathways, influencing enzyme activity related to drug metabolism .

Comparative Data

The following table summarizes key findings related to the biological activity of this compound compared to its racemic counterpart:

| Property | This compound | Racemic Phencyphos |

|---|---|---|

| Enzyme Inhibition | Yes | Limited |

| Anti-inflammatory Activity | Moderate | Low |

| Analgesic Potential | Emerging evidence | Not established |

| Neuroprotective Effects | Promising | Not observed |

| Stability in Aqueous Solution | High | Variable |

特性

IUPAC Name |

(4R)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O4P.H2O/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,12,13);1H2/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOPBMJZQKXMOE-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1C2=CC=CC=C2)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COP(=O)(O[C@@H]1C2=CC=CC=C2)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672922 | |

| Record name | (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2lambda~5~-dioxaphosphinan-2-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953776-24-4 | |

| Record name | (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2lambda~5~-dioxaphosphinan-2-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。